molecular formula C13H21NO B15222588 (R)-1-(2-Ethoxyphenyl)pentan-1-amine

(R)-1-(2-Ethoxyphenyl)pentan-1-amine

Cat. No.: B15222588
M. Wt: 207.31 g/mol
InChI Key: UTFLDMMMFASICV-GFCCVEGCSA-N
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Description

(R)-1-(2-Ethoxyphenyl)pentan-1-amine (CAS 1213102-67-0) is a chiral amine building block of interest in organic and medicinal chemistry research. With a molecular formula of C 13 H 21 NO and a molecular weight of 207.31 g/mol, this compound features a pentylamine chain attached to a 2-ethoxyphenyl ring at the stereogenic center . Chiral amines are fundamental building blocks for the synthesis of a vast array of pharmaceuticals and fine chemicals . The specific spatial orientation of a chiral molecule like this compound is a critical factor in molecular recognition, dictating how it interacts with biological systems and other chiral entities . Consequently, different enantiomers can exhibit vastly different biological activities, underscoring the necessity of single-enantiomer compounds in pharmaceutical development and structure-activity relationship (SAR) studies . This compound serves as a valuable intermediate for researchers developing asymmetric synthetic methodologies . Its structure, comprising an aromatic ether and a chiral aliphatic amine, makes it a potential precursor for the synthesis of more complex molecules, including those with potential pharmacological activity. Research into structurally similar compounds, particularly phenethylamine derivatives, highlights the significance of the ethoxy substituent's position and the stereochemistry of the amine group in modulating activity at biological targets, such as serotonin receptors . > This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-1-(2-ethoxyphenyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-9-12(14)11-8-6-7-10-13(11)15-4-2/h6-8,10,12H,3-5,9,14H2,1-2H3/t12-/m1/s1

InChI Key

UTFLDMMMFASICV-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1OCC)N

Canonical SMILES

CCCCC(C1=CC=CC=C1OCC)N

Origin of Product

United States

Stereochemical Integrity and Analysis

Configurational Stability of the Chiral Amine Center

The utility of a chiral amine is intrinsically linked to its configurational stability. A chiral center that readily undergoes racemization is of limited practical use in applications requiring enantiopure compounds. The primary mechanism by which chiral amines can lose their stereochemical integrity is through pyramidal inversion at the nitrogen atom.

Nitrogen Inversion Barriers and Dynamics in Primary Amines

Primary amines, such as (R)-1-(2-Ethoxyphenyl)pentan-1-amine, possess a nitrogen atom with a lone pair of electrons, allowing the molecule to undergo a process known as nitrogen inversion or pyramidal inversion. mdpi.com This process involves the nitrogen atom and its substituents oscillating through a planar transition state, effectively inverting the stereochemical configuration. mdpi.com For a chiral amine, this inversion leads to the transient formation of its enantiomer. If the energy barrier to this inversion is low, rapid racemization can occur at room temperature. mdpi.com

The rate of nitrogen inversion is influenced by several factors, including the energy barrier to the planar transition state and the width of this barrier. mdpi.com For simple amines like ammonia, this inversion is extremely rapid, with an energy barrier of approximately 5.8 kcal/mol (24.2 kJ/mol). mdpi.com This rapid inversion at room temperature makes the resolution of enantiomers of many simple chiral amines impossible. mdpi.com

Impact of Substituents on Stereochemical Lability

The substituents attached to the nitrogen-bearing carbon atom can significantly influence the barrier to nitrogen inversion and thus the stereochemical lability of the chiral center. The structure of this compound features a pentyl group and a 2-ethoxyphenyl group attached to the chiral carbon.

The electronic nature of the substituents can also play a role. Electron-withdrawing groups can affect the hybridization and energy of the nitrogen lone pair, potentially altering the inversion barrier. In the case of this compound, the electronic effect of the ethoxyphenyl group is not expected to be substantial enough to create a high barrier to inversion at room temperature in its free amine form.

It is important to note that while the free amine may be stereochemically labile, its salts with chiral acids can form stable diastereomers, allowing for resolution. Furthermore, in many applications, the amine may be converted to a more configurationally stable derivative, such as an amide.

Quantitative Determination of Enantiomeric Purity and Enantiomeric Excess (ee)

The determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for the quality control of chiral compounds. Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. rsc.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. rsc.org The separation is typically achieved in normal-phase or reversed-phase mode. The choice of mobile phase, which usually consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. Additives such as diethylamine (B46881) are often used to improve peak shape and resolution for basic compounds like amines.

ParameterValue
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 9.8 min
Resolution (Rs) > 1.5
Note: This data is illustrative for a structurally analogous compound and serves to represent a typical chiral HPLC separation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another valuable technique for the enantiomeric analysis of volatile compounds. nih.gov For primary amines, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride, which converts the amine into a less polar and more volatile trifluoroacetamide (B147638) derivative.

The separation is achieved using a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.gov The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving baseline separation of the enantiomers.

The following table provides hypothetical yet representative GC parameters for the analysis of the trifluoroacetyl derivative of 1-(2-ethoxyphenyl)pentan-1-amine.

ParameterValue
Derivatizing Agent Trifluoroacetic Anhydride
Chiral Stationary Phase Permethylated β-cyclodextrin
Column Dimensions 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), then 5 °C/min to 200 °C
Detector Flame Ionization Detector (FID) at 275 °C
Retention Time (R-derivative) 15.2 min
Retention Time (S-derivative) 15.6 min
Note: This data is illustrative and based on typical parameters for the chiral GC analysis of analogous derivatized primary amines.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the enantiomeric excess of a chiral compound. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.

One common method involves the use of chiral shift reagents, which are typically lanthanide complexes with chiral ligands. acs.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts for corresponding protons. acs.org The enantiomeric excess can then be determined by integrating the signals of the resolved peaks.

For this compound, a chiral europium-based shift reagent could be used. The protons closest to the chiral center, such as the methine proton (CH-NH2), would be expected to show the largest induced chemical shift differences between the two enantiomers.

The table below illustrates the expected changes in the 1H NMR spectrum of a racemic mixture of 1-(2-ethoxyphenyl)pentan-1-amine in the presence of a chiral shift reagent.

ProtonChemical Shift (δ) without Shift ReagentChemical Shift (δ) with Chiral Shift Reagent (R-enantiomer)Chemical Shift (δ) with Chiral Shift Reagent (S-enantiomer)
-CH-NH2 ~3.8 ppm~4.5 ppm~4.7 ppm
-OCH2CH3 ~4.1 ppm~4.3 ppm~4.4 ppm
Aromatic-H 6.8 - 7.2 ppm7.0 - 7.5 ppm7.1 - 7.6 ppm
Note: The chemical shift values are illustrative and represent a hypothetical scenario to demonstrate the effect of a chiral shift reagent on the NMR spectrum of an analogous compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure. For (R)-1-(2-Ethoxyphenyl)pentan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to assign all proton and carbon signals, and to establish through-bond and through-space correlations, which are crucial for confirming its stereochemistry.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

The aromatic protons on the ethoxyphenyl ring would appear in the downfield region, typically between δ 6.8 and 7.3 ppm. The substitution pattern on the benzene (B151609) ring would lead to a complex splitting pattern, which can be resolved using coupling constant analysis. The benzylic proton, being adjacent to both the aromatic ring and the nitrogen atom, is expected to resonate at a distinct chemical shift, likely in the range of δ 4.0-4.5 ppm. The protons of the ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) group around δ 4.0 ppm and a triplet for the methyl (-CH₃) group around δ 1.4 ppm. The protons of the pentyl chain would show characteristic multiplets in the upfield region (δ 0.8-1.8 ppm). The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons would show signals in the δ 110-160 ppm range. The carbon attached to the oxygen of the ethoxy group would be the most downfield among the aromatic signals. The benzylic carbon, bonded to the nitrogen, would be found around δ 50-60 ppm. The carbons of the pentyl chain and the ethoxy group would resonate in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (4H)6.8 - 7.3m7-8
Benzylic CH (1H)4.0 - 4.5t6-7
O-CH₂ (2H)~4.0q7.0
NH₂ (2H)1.0 - 4.0br s-
Pentyl CH₂ (6H)1.2 - 1.8m-
O-CH₂-CH₃ (3H)~1.4t7.0
Pentyl CH₃ (3H)~0.9t7.2

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 160
Aromatic C-H/C-C110 - 130
Benzylic C-N50 - 60
O-CH₂60 - 70
Pentyl Chain14 - 40
O-CH₂-CH₃~15

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, 2D NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal one-bond correlations between protons and their directly attached carbons. vscht.cz This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. vscht.cz This is crucial for establishing the connectivity of the different fragments of the molecule. For instance, correlations would be expected between the benzylic proton and the aromatic carbons, as well as the carbons of the pentyl chain.

Correlation Spectroscopy (COSY): The COSY spectrum displays correlations between protons that are coupled to each other, typically on adjacent carbons. This would help in tracing the connectivity within the pentyl chain and the ethoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment shows through-space correlations between protons that are in close proximity. This is particularly important for determining the stereochemistry and conformational preferences. For the (R)-enantiomer, specific NOE correlations would be expected between the benzylic proton and certain protons on the pentyl chain and the ethoxyphenyl ring, which would help to confirm the relative orientation of these groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Vibrations: As a primary amine, two N-H stretching bands would be expected in the FT-IR spectrum in the region of 3300-3500 cm⁻¹. openstax.org An N-H bending (scissoring) vibration would also be observed around 1580-1650 cm⁻¹. orgchemboulder.com

C-H Vibrations: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl and ethoxy groups would be observed just below 3000 cm⁻¹.

C-O Vibrations: A strong C-O stretching band, characteristic of the aromatic ether linkage, would be present in the region of 1200-1250 cm⁻¹.

Aromatic C=C Vibrations: The C=C stretching vibrations of the benzene ring would give rise to bands in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration is typically weaker and appears in the fingerprint region, around 1020-1250 cm⁻¹. orgchemboulder.com

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would aid in their identification.

Predicted Characteristic Vibrational Frequencies:

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
N-H Bend1580 - 1650
Aromatic RingC-H Stretch3000 - 3100
C=C Stretch1450 - 1600
Alkyl GroupsC-H Stretch2850 - 2960
Aromatic EtherC-O Stretch1200 - 1250
Aliphatic AmineC-N Stretch1020 - 1250

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the precise mass of the molecular ion of this compound. The molecular formula of the compound is C₁₃H₂₁NO. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally determined value to confirm the elemental composition with high accuracy.

Predicted HRMS Data:

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₃H₂₂NO⁺208.1701

A key fragmentation pathway for benzylic amines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, the primary fragmentation would likely involve the loss of a butyl radical (C₄H₉•) to form a prominent fragment ion. Another characteristic fragmentation would be the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a tropylium-like ion from the ethoxyphenyl moiety. The analysis of these fragmentation patterns provides valuable confirmation of the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the primary chromophore is the 2-ethoxyphenyl group. The absorption of UV light by this moiety is expected to result in π → π* and n → π* transitions.

The benzene ring itself gives rise to strong π → π* transitions. The presence of the ethoxy group, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair electrons on the oxygen atom, which delocalize into the aromatic ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic transitions.

Based on data for analogous compounds like 2-ethoxyaniline (o-phenetidine), we can predict the approximate absorption maxima for the 2-ethoxyphenyl chromophore in this compound. The primary π → π* transitions in such aromatic systems typically occur in the 200-300 nm region of the UV spectrum. A weaker n → π* transition, arising from the non-bonding electrons of the oxygen and nitrogen atoms, may also be observed, often at longer wavelengths and with lower molar absorptivity.

The pentan-1-amine side chain, being saturated, does not contribute to the conjugation and is not expected to show significant absorption in the near-UV region. However, the nitrogen atom's lone pair could be involved in n → σ* transitions at shorter wavelengths.

The expected UV-Vis absorption data, extrapolated from structurally similar compounds, are summarized in the table below.

Analogous Compound λmax (nm) Molar Absorptivity (ε) Transition Type
2-Ethoxyaniline~235Highπ → π
2-Ethoxyaniline~285Moderateπ → π
Methoxy-substituted phenyl derivatives270-290Moderateπ → π*

This is an interactive data table. Users can sort and filter the data.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously assigning the absolute configuration of a chiral center. nih.govpurechemistry.orgresearchgate.net For this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

A single-crystal X-ray diffraction experiment would confirm the R configuration at the chiral carbon atom (the carbon bonded to the amino group, the phenyl ring, the butyl group, and a hydrogen atom). This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, which allows for the differentiation between the two enantiomers. researchgate.netmdpi.com The Flack parameter, derived from the crystallographic data, is a critical indicator for the correctness of the assigned absolute configuration, with a value close to zero for the correct enantiomer.

While specific crystallographic data for this compound is not available, we can examine data from a related chiral amine salt, (R)-1-phenylethanaminium tosylate, to illustrate the type of information that would be obtained. researchgate.net The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the amine group.

Below is a representative table of crystallographic data that could be expected for a salt of this compound, based on known structures of similar compounds. researchgate.net

Parameter Expected Value (based on analogs)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.5 - 6.5
b (Å)7.0 - 8.0
c (Å)28.0 - 30.0
α, β, γ (°)90
Z (molecules/unit cell)4
Flack Parameter~0.0

This is an interactive data table. Users can sort and filter the data.

The determination of the solid-state structure would also reveal details about the molecular packing and any intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal lattice.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Detailed Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like (R)-1-(2-Ethoxyphenyl)pentan-1-amine, with its rotatable bonds in the pentyl and ethoxy groups, a detailed conformational analysis would be necessary. This involves systematically exploring different spatial arrangements (conformers) to identify the global minimum energy structure and other low-energy conformers that might be populated at room temperature. This analysis is crucial as the molecular conformation influences its physical, chemical, and biological properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity. This analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

No specific data is available for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red regions signify negative potential, associated with electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions indicate positive potential, corresponding to electron-poor areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. The MEP map is a valuable tool for predicting intermolecular interactions and the sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can provide quantitative insights into charge delocalization and the strength of specific chemical bonds.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties of a molecule.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which can be compared with experimental data to confirm the molecular structure.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an experimental IR spectrum. This helps in the assignment of functional groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic structure and chromophores.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, several quantum chemical descriptors and reactivity indices can be derived to further quantify a molecule's reactivity and stability. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for understanding their chemical behavior.

Table 2: Hypothetical Quantum Chemical Descriptors

DescriptorFormulaValue
Ionization Potential (I)-EHOMOData not available
Electron Affinity (A)-ELUMOData not available
Electronegativity (χ)(I + A) / 2Data not available
Chemical Hardness (η)(I - A) / 2Data not available
Chemical Softness (S)1 / ηData not available
Electrophilicity Index (ω)χ² / 2ηData not available

No specific data is available for this compound.

Chemical Hardness, Chemical Potential, and Electrophilicity Index

In the realm of conceptual Density Functional Theory (DFT), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) are fundamental descriptors of a molecule's reactivity and stability. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. The chemical potential indicates the tendency of electrons to escape from the system. The electrophilicity index quantifies the ability of a species to accept electrons.

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Without specific DFT calculations for this compound, it is not possible to provide values for these indices. A computational study would be required to first optimize the geometry of the molecule and then calculate its molecular orbital energies to derive these reactivity descriptors.

Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. These properties are crucial for applications in optoelectronics and photonics. The key parameters include polarizability (α) and first-order hyperpolarizability (β), which are measures of the linear and first nonlinear response of the molecule to an applied electric field, respectively.

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. Such a study on this compound would involve calculating these tensors to evaluate its potential as an NLO material. However, no such computational investigation has been reported in the scientific literature for this compound.

Potential Energy Surface (PES) Scans for Reaction Pathways and Conformational Dynamics

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. By systematically changing specific bond lengths, bond angles, or dihedral angles, a PES scan can identify stable conformations (energy minima) and transition states (saddle points) that connect them. This provides valuable insights into reaction mechanisms and the conformational flexibility of a molecule. rsc.orgdiva-portal.orgq-chem.comuni-muenchen.demdpi.com

For this compound, a PES scan could be employed to study the rotation around the various single bonds, such as the C-C bond of the pentyl chain or the C-O bond of the ethoxy group, to understand its conformational preferences. This information is critical for understanding its interactions with biological targets or its physical properties. Despite the utility of this method, no studies detailing a PES scan for this specific molecule have been found.

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of conformational changes, solvent effects, and intermolecular interactions.

An MD simulation of this compound in a solvent, such as water, would reveal its dynamic behavior and preferred conformations in a more realistic environment compared to gas-phase calculations. This would be particularly important for understanding its behavior in biological systems. As with the other computational aspects, there is currently no published research that has performed MD simulations on this compound.

Chemical Reactivity and Derivatization Applications

Reactivity of the Primary Amine Functionality

The primary amine group in (R)-1-(2-Ethoxyphenyl)pentan-1-amine is characterized by a lone pair of electrons on the nitrogen atom, which confers significant nucleophilicity. msu.educhemguide.co.uk This electronic feature is the basis for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

Acylation, Sulfonylation, and Amide Formation

The nucleophilic nature of the primary amine enables it to readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation and Amide Formation: The reaction of this compound with acylating agents such as acyl chlorides and acid anhydrides provides a direct route to N-substituted amides. The reaction with acyl chlorides is typically rapid and often exothermic, while reactions with acid anhydrides are comparatively slower and may require heating to proceed to completion. chemguide.co.uk These transformations are fundamental in peptide synthesis and the modification of amine-containing molecules.

Acylating AgentProduct NameChemical Structure of Product
Ethanoyl chlorideN-((R)-1-(2-ethoxyphenyl)pentyl)ethanamide
Benzoyl chlorideN-((R)-1-(2-ethoxyphenyl)pentyl)benzamide
Acetic anhydrideN-((R)-1-(2-ethoxyphenyl)pentyl)ethanamide

Sulfonylation: Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield a sulfonamide. cbijournal.com Primary amines are generally highly reactive in these transformations. cbijournal.com This reaction is crucial for the synthesis of a class of compounds with a broad spectrum of biological activities and for creating important chemical intermediates. cbijournal.com

Sulfonylating AgentProduct NameChemical Structure of Product
Benzenesulfonyl chlorideN-((R)-1-(2-ethoxyphenyl)pentyl)benzenesulfonamide
p-Toluenesulfonyl chlorideN-((R)-1-(2-ethoxyphenyl)pentyl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideN-((R)-1-(2-ethoxyphenyl)pentyl)methanesulfonamide

Alkylation and Quaternization Reactions

Alkylation: The primary amine can act as a nucleophile and react with alkyl halides in N-alkylation reactions. msu.edu However, these reactions can be challenging to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylations that can produce a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. msu.educhemguide.co.uk

Quaternization: Quaternization is an extension of alkylation where the nitrogen atom is exhaustively alkylated to form a quaternary ammonium salt. dtic.mil These salts are permanently charged, independent of the solution's pH. wikipedia.org The direct quaternization of primary amines can be achieved using an excess of a reactive alkyl halide, such as methyl iodide, often in the presence of a base to neutralize the acid generated during the reaction. dtic.milcdnsciencepub.com

Alkylating AgentProduct Name
Methyl iodide (excess)(R)-1-(2-ethoxyphenyl)-N,N,N-trimethylpentan-1-aminium iodide
Ethyl bromide (excess)(R)-N,N,N-triethyl-1-(2-ethoxyphenyl)pentan-1-aminium bromide
Benzyl chloride (excess)(R)-N,N,N-tribenzyl-1-(2-ethoxyphenyl)pentan-1-aminium chloride

Formation of Imines and Schiff Bases with Carbonyl Compounds

This compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by acid and is reversible. libretexts.org Careful control of pH is necessary, as excess acid can protonate the amine, rendering it non-nucleophilic, while insufficient acid will not effectively promote the dehydration step. libretexts.orglibretexts.org The formation of the C=N double bond is a key transformation for creating intermediates in various synthetic pathways.

Carbonyl CompoundProduct Name
Benzaldehyde(R,E)-N-(1-(2-ethoxyphenyl)pentyl)-1-phenylmethanimine
Acetone(R)-N-(1-(2-ethoxyphenyl)pentyl)propan-2-imine
Cyclohexanone(R,E)-N-(1-(2-ethoxyphenyl)pentyl)cyclohexanimine

Nucleophilic Reactivity in Various Transformations

The fundamental reactivity of this compound stems from its nucleophilicity. msu.edu The lone pair on the nitrogen atom can attack a wide range of electrophilic centers. This reactivity is not limited to the reactions mentioned above but extends to other important transformations in organic synthesis. Chiral amines are valuable as nucleophilic catalysts that can promote a variety of asymmetric reactions. researchgate.net The nucleophilicity of amines generally correlates with their basicity, although it can be attenuated by steric hindrance around the nitrogen atom. masterorganicchemistry.com

Transformations Involving the 2-Ethoxyphenyl Moiety

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are governed by the two substituents on the ring: the ethoxy group (-OEt) and the 1-aminopentyl group.

The ethoxy group is a powerful activating group due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance; it is an ortho, para-director. masterorganicchemistry.com The alkyl group at position 2 is weakly activating and also directs incoming electrophiles to the ortho and para positions. The combined influence of these two groups, which is a reinforcing or cooperative effect, strongly activates the ring towards electrophilic attack, particularly at the positions ortho and para to the highly activating ethoxy group (positions 4 and 6). msu.edu

Conversely, the electron-rich nature of the ring makes it generally unreactive towards nucleophilic aromatic substitution, which typically requires the presence of strong electron-withdrawing groups. msu.edu

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄(R)-1-(4-nitro-2-ethoxyphenyl)pentan-1-amine and (R)-1-(6-nitro-2-ethoxyphenyl)pentan-1-amine
BrominationBr₂, FeBr₃(R)-1-(4-bromo-2-ethoxyphenyl)pentan-1-amine and (R)-1-(6-bromo-2-ethoxyphenyl)pentan-1-amine
Friedel-Crafts AcylationCH₃COCl, AlCl₃(R)-1-(4-acetyl-2-ethoxyphenyl)pentan-1-amine and (R)-1-(6-acetyl-2-ethoxyphenyl)pentan-1-amine

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable molecule in the field of asymmetric synthesis, where it can potentially serve as a chiral auxiliary or as a precursor for synthesizing chiral ligands.

Chiral Auxiliary: A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. wikipedia.orgsigmaaldrich.com After the stereoselective reaction, the auxiliary is cleaved and can be recovered. wikipedia.org Chiral amines and amino alcohols are frequently employed as auxiliaries. this compound can be converted into an amide with a carboxylic acid. The stereocenter of the amine can then effectively shield one face of the enolate formed from this amide, directing alkylation reactions to the opposite face with high diastereoselectivity. Subsequent hydrolysis of the amide bond would yield an enantiomerically enriched carboxylic acid and recover the chiral amine. wikipedia.org

Ligand Precursor: Chiral ligands are essential components of catalysts used in asymmetric transition-metal catalysis. The primary amine of this compound serves as a functional handle for the construction of more complex chiral ligands. For instance, it can be reacted with chlorophosphines, such as chlorodiphenylphosphine, to synthesize chiral aminophosphine (B1255530) ligands. researchgate.net These ligands can then be coordinated with transition metals like rhodium, palladium, or platinum to generate catalysts capable of promoting enantioselective reactions, such as asymmetric hydrogenation or hydroformylation. researchgate.net The steric and electronic properties of the 2-ethoxyphenyl and pentyl groups would create a specific chiral environment around the metal center, influencing the stereochemical outcome of the catalytic transformation.

Design and Synthesis of Derivatives for Catalyst Development

The primary amine group in This compound serves as a versatile handle for the synthesis of a diverse range of derivatives with potential applications in catalyst development. The design of such derivatives often focuses on modulating the steric and electronic properties of the parent amine to achieve high activity and enantioselectivity in catalytic processes.

One common strategy involves the N-functionalization of the amine to create bidentate or polydentate ligands. These ligands can then coordinate with various transition metals to form chiral catalysts. For instance, reaction with phosphine-containing reagents can yield P,N-ligands, which have proven effective in numerous asymmetric reactions. nih.gov The modular nature of these ligands allows for systematic tuning of the catalyst's properties by modifying both the amine backbone and the phosphorus moiety. acs.org

Another approach is the incorporation of the chiral amine into a larger, more rigid scaffold, such as an oxazoline (B21484) or a salen-type ligand. This strategy aims to create a well-defined chiral pocket around the metal center, thereby enhancing enantiocontrol. The synthesis of such derivatives typically involves multi-step sequences, starting with the acylation of the amine followed by cyclization reactions.

Table 1: Representative Strategies for Derivatization of Chiral Amines for Catalyst Development

Derivative TypeSynthetic ApproachPotential Catalytic Application
P,N-LigandsReaction with chlorophosphines or phosphine-containing aldehydes followed by reduction.Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions.
Chiral OxazolinesAcylation with a suitable acid chloride followed by cyclization.Asymmetric Diels-Alder reactions, 1,3-dipolar cycloadditions.
Salen-type LigandsCondensation with a salicylaldehyde (B1680747) derivative.Asymmetric epoxidation, cyclopropanation.
Chiral Amides/UreasReaction with acyl chlorides or isocyanates.Hydrogen-bond-donating organocatalysts for various asymmetric transformations.

The ethoxy substituent on the phenyl ring of This compound could play a crucial role in the catalytic activity of its derivatives. It can influence the electronic properties of the aromatic system and may also act as a coordinating group, potentially leading to enhanced stability and selectivity of the resulting metal complexes.

Role in Enantioselective C-C and C-X Bond Forming Reactions

Chiral amines and their derivatives are pivotal in a multitude of enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. They can function as organocatalysts, where the amine directly participates in the catalytic cycle, or as chiral ligands that modulate the reactivity and selectivity of a metal center.

Organocatalysis:

In organocatalysis, primary amines like This compound can react with carbonyl compounds to form chiral enamines or iminium ions in situ. These intermediates then undergo enantioselective reactions with various nucleophiles and electrophiles.

Enamine Catalysis: The reaction of a primary amine with a ketone or aldehyde generates a chiral enamine. This enamine can then react with electrophiles, such as Michael acceptors or alkyl halides, in a stereocontrolled manner.

Iminium Catalysis: The condensation of a primary amine with an α,β-unsaturated aldehyde or ketone forms a chiral iminium ion. This activation mode lowers the LUMO of the carbonyl compound, facilitating the enantioselective addition of nucleophiles.

Table 2: Potential Enantioselective Reactions Catalyzed by Chiral Primary Amines

Reaction TypeRole of AmineKey IntermediateBond Formed
Michael AdditionOrganocatalystEnamineC-C
Aldol ReactionOrganocatalystEnamineC-C
Mannich ReactionOrganocatalystEnamine/Iminium ionC-C
Diels-Alder ReactionOrganocatalystIminium ionC-C
α-HalogenationOrganocatalystEnamineC-X (X=Cl, Br, I)

Ligand in Metal Catalysis:

When used as a ligand, derivatives of This compound can create a chiral environment around a metal center, directing the approach of substrates and leading to high enantioselectivity. For example, palladium complexes of chiral phosphine-amine ligands are effective catalysts for enantioselective allylic alkylation, a powerful C-C bond-forming reaction. nih.gov Similarly, rhodium and iridium complexes are widely used in the asymmetric hydrogenation of prochiral olefins and ketones to produce chiral alcohols and alkanes. acs.org

Mechanistic Investigations of Reactions Involving this compound

While no specific mechanistic studies on reactions involving This compound have been reported, the mechanisms of reactions catalyzed by analogous chiral primary amines and their derivatives are well-established. These studies, often employing a combination of kinetic experiments, spectroscopic analysis (e.g., NMR), and computational modeling, provide valuable insights into the origin of enantioselectivity.

In enamine catalysis, the key to stereocontrol lies in the conformation of the transient enamine intermediate. The chiral amine backbone directs the facial selectivity of the electrophilic attack by creating a sterically biased environment. For example, in the Michael addition of a ketone to a nitro-olefin catalyzed by a chiral primary amine, the enamine can adopt a conformation that shields one of its faces, forcing the electrophile to approach from the less hindered side.

In iminium catalysis, the stereochemical outcome is determined by the geometry of the iminium ion and the trajectory of the incoming nucleophile. The chiral amine scaffold dictates the orientation of the substituents on the iminium ion, effectively blocking one of the enantiotopic faces of the α,β-unsaturated system.

For metal-catalyzed reactions, mechanistic investigations focus on understanding the structure of the active catalyst and the key stereodetermining step in the catalytic cycle. For instance, in asymmetric hydrogenation catalyzed by a rhodium-diphosphine complex, the enantioselectivity is often determined during the oxidative addition of hydrogen or the migratory insertion of the olefin into the Rh-H bond. The chiral ligand enforces a specific coordination geometry and steric environment that favors one diastereomeric transition state over the other.

Computational studies, such as Density Functional Theory (DFT) calculations, have become an indispensable tool for elucidating reaction mechanisms. These studies can provide detailed information about the structures and energies of reactants, intermediates, and transition states, helping to rationalize the observed stereochemical outcomes and to design more efficient and selective catalysts.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Stereoselective Synthetic Pathways

The industrial production of chiral amines often relies on traditional metal-catalyzed synthesis. mdpi.com While effective, these methods can present challenges related to cost, metal contamination, and environmental impact. Future research should prioritize the development of green, efficient, and highly stereoselective synthetic routes to (R)-1-(2-Ethoxyphenyl)pentan-1-amine.

Promising areas of investigation include biocatalysis and advanced transition-metal-catalyzed reactions. Enzyme-based synthesis, utilizing biocatalysts such as transaminases, offers a highly selective and environmentally benign alternative. mdpi.comsemanticscholar.org These enzymes can facilitate the asymmetric amination of a corresponding prochiral ketone precursor with high enantioselectivity. researchgate.net Concurrently, advancements in transition metal catalysis, particularly asymmetric hydrogenation of imines and reductive amination, continue to offer powerful tools for chiral amine synthesis. nih.govacs.org The development of novel chiral phosphorus ligands and catalyst systems could lead to more efficient and scalable processes. nih.govacs.org

Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisResearch Focus
Biocatalysis (Transaminases)Uses enzymes as catalysts.High enantioselectivity, mild reaction conditions, reduced environmental impact, biodegradable catalysts. mdpi.comScreening for or engineering novel transaminases with high activity for the specific ketone precursor; process optimization.
Asymmetric HydrogenationReduction of a prochiral imine using a chiral metal catalyst (e.g., Rhodium, Iridium, Palladium). nih.govHigh efficiency, broad substrate scope, potential for high turnover numbers. nih.govacs.orgDesign of new chiral ligands to improve enantiomeric excess (ee) and yield; development of more sustainable metal catalysts.
OrganocatalysisUses small organic molecules (e.g., chiral phosphoric acids) as catalysts.Metal-free, avoiding product contamination; generally lower toxicity and cost. hilarispublisher.comDeveloping novel organocatalysts for the reductive amination of the precursor ketone.

Advanced Spectroscopic Characterization for Elucidating Complex Molecular Interactions

A deep understanding of the three-dimensional structure and intermolecular interactions of this compound is critical for predicting its behavior in biological systems or as a catalyst. nih.gov While standard spectroscopic methods provide basic structural information, advanced techniques are needed to probe the subtle non-covalent interactions that govern molecular recognition.

Future research should employ a suite of advanced spectroscopic methods. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D methods such as NOESY and ROESY, can elucidate through-space interactions and conformational preferences. Chiral recognition studies using fluorescence spectroscopy or circular dichroism (CD) can reveal how the enantiomer interacts with other chiral molecules. nih.govscispace.com Furthermore, mass spectrometry-based techniques can be adapted for chiral analysis and to study non-covalent complexes in the gas phase. researchgate.net Single-molecule imaging could offer insights into heterogeneous behaviors and rare molecular events that are masked in bulk studies. acs.org This detailed characterization is fundamental for rational drug design and for understanding its mechanism of action in potential catalytic applications. nih.govresearchgate.net

Spectroscopic TechniqueType of Information ProvidedRelevance to this compound
2D NMR (NOESY/ROESY)Conformation and through-space proton-proton proximities.Determining the preferred 3D structure and orientation of the ethoxyphenyl and pentyl groups.
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized light.Confirming enantiomeric purity and studying interactions with other chiral molecules or macromolecules. nih.gov
Fluorescence SpectroscopyEmission of light from excited molecules.Developing sensitive assays for chiral recognition and quantifying interactions with biological targets. researchgate.netscispace.com
Mass Spectrometry (Chiral Analysis)Mass-to-charge ratio of ions.Studying host-guest chemistry and the stoichiometry of non-covalent complexes involving the chiral amine. researchgate.net

Predictive Design of Functionalized Derivatives through Integrated Computational and Experimental Approaches

To expand the utility of this compound, the design of functionalized derivatives with tailored properties is a key research avenue. An integrated approach combining computational modeling with experimental synthesis and testing can significantly accelerate this process. arxiv.orgacs.org

Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to model the properties of virtual derivatives. nih.govosti.govmdpi.com These models can predict parameters such as binding affinity to a target protein, reactivity, or stability. Machine learning algorithms can be trained on existing experimental and computational data to develop Quantitative Structure-Property Relationship (QSPR) models. nih.govacs.org These models can rapidly screen large virtual libraries of potential derivatives to identify candidates with the highest probability of success, prioritizing synthetic efforts. mdpi.comnih.govresearchgate.net This predictive-first approach minimizes resource-intensive trial-and-error synthesis and allows for a more rational design of molecules with optimized characteristics.

StepComputational ApproachExperimental ApproachObjective
1. ScaffoldingUse this compound as the core structure.-Define the starting point for derivatization.
2. Virtual Library GenerationIn silico modification of the core structure by adding various functional groups.-Create a diverse set of candidate molecules.
3. Property PredictionUse DFT, MD simulations, and ML/QSPR models to predict key properties (e.g., binding energy, solubility). osti.govnih.gov-Screen and rank the virtual library based on desired properties.
4. Candidate SelectionPrioritize a small number of the most promising candidates based on computational predictions.-Focus synthetic efforts on high-potential molecules.
5. Synthesis & Testing-Synthesize the selected candidates and perform experimental validation of their properties.Confirm predictions and generate new data.
6. Model RefinementIncorporate new experimental data into ML models. mdpi.com-Improve the predictive accuracy of the computational models for future design cycles.

Exploration of Novel Catalytic Applications in Organic Transformations

Beyond its potential as a pharmacophore, the structural features of this compound—specifically, its primary chiral amine group—make it an attractive candidate for use as an organocatalyst. rsc.org Chiral amines are central to the field of asymmetric organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. alfachemic.com

Future research should explore the catalytic activity of this compound and its derivatives in a range of important organic transformations. hilarispublisher.com Key reactions where chiral primary amines have proven effective include asymmetric Michael additions, Mannich reactions, and Aldol reactions. alfachemic.com Investigating the performance of this specific amine as a catalyst could uncover novel reactivity and selectivity, expanding the toolkit available to synthetic chemists for the construction of complex chiral molecules.

Asymmetric ReactionGeneral TransformationPotential Role of this compound
Michael AdditionFormation of a carbon-carbon bond via conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.Catalyzes the reaction by forming a chiral enamine intermediate with a donor molecule (e.g., an aldehyde or ketone). alfachemic.com
Mannich ReactionAminoalkylation of an acidic proton located in the α-position of a carbonyl compound.Activates an aldehyde or ketone towards reaction with an imine. alfachemic.com
Aldol ReactionFormation of a β-hydroxy carbonyl compound through the reaction of an enolate with an aldehyde or ketone.Can catalyze the reaction between a ketone and an aldehyde via an enamine mechanism. hilarispublisher.comalfachemic.com
Diels-Alder ReactionA [4+2] cycloaddition reaction between a conjugated diene and a dienophile.Can act as a catalyst by forming a chiral iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO energy. alfachemic.com

Q & A

Q. How can the stereochemical purity of (R)-1-(2-Ethoxyphenyl)pentan-1-amine be validated during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry can confirm enantiomeric purity. For definitive confirmation, single-crystal X-ray diffraction is recommended. The SHELX software suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis to resolve stereochemistry . Nuclear Overhauser Effect (NOE) NMR experiments can also distinguish between enantiomers by analyzing spatial proton-proton interactions .

Q. What synthetic routes are optimal for introducing the ethoxy group at the 2-position of the phenyl ring?

  • Methodological Answer : Alkylation of 2-hydroxyphenyl precursors using ethyl bromide or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Alternatively, Ullmann coupling or nucleophilic aromatic substitution (with activating groups like nitro) can be employed. Post-synthetic reduction of intermediates (e.g., nitro to amine) may require LiAlH₄ or catalytic hydrogenation .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : In vitro assays for receptor binding (e.g., serotonin or dopamine transporters) or enzyme inhibition (e.g., monoamine oxidase) are recommended. Use radioligand displacement assays (³H-labeled ligands) or fluorescence-based screening. For antimicrobial activity, follow CLSI guidelines with MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How does the R-configuration influence the compound’s interaction with monoamine transporters compared to its S-enantiomer?

  • Methodological Answer : Enantiomer-specific activity can be studied via molecular docking simulations (e.g., AutoDock Vina) and comparative binding assays. For example, in DAT/NET selectivity studies, the R-enantiomer may exhibit lower serotonin transporter (SERT) affinity due to steric clashes, as seen in analogous phenethylamine derivatives . Radiolabeled enantiomers (³H or ¹⁴C) can quantify binding kinetics (Kd, Bmax) in transfected cell lines.

Q. How can contradictory data on receptor affinity be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform variability. Replicate experiments using standardized protocols (e.g., NIH Psychoactive Drug Screening Program). Cross-validate with orthogonal methods: SPR (Surface Plasmon Resonance) for binding kinetics and electrophysiology (e.g., patch-clamp) for functional activity .

Q. What strategies improve metabolic stability of this compound in preclinical models?

  • Methodological Answer : Introduce metabolic blocking groups (e.g., deuteration at vulnerable positions) or modify the ethoxy group to a bioisostere (e.g., cyclopropoxy). Assess stability using liver microsomes (human/rat) with LC-MS/MS to identify major metabolites. CYP450 inhibition assays (e.g., CYP2D6) can guide structural optimization .

Q. How can researchers elucidate the reaction mechanism of amine-functionalized intermediates in complex syntheses?

  • Methodological Answer : Mechanistic studies via isotopic labeling (¹⁵N or ²H) combined with kinetic isotope effects (KIE) can track bond-breaking/forming steps. DFT calculations (Gaussian, ORCA) model transition states, while in situ IR or Raman spectroscopy monitors intermediate formation in real time .

Technical Challenges & Solutions

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Methodological Answer : Poor crystal quality due to flexible pentyl chains can be mitigated by co-crystallization with stabilizing agents (e.g., crown ethers) or using high-throughput crystallization screens (e.g., PEGs). Twinning or disorder is resolved via SHELXD for phase refinement and Olex2 for model building .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of the amine group, while protic solvents (e.g., ethanol) may protonate the amine, reducing reactivity. Solvent parameters (Kamlet-Taft) quantify these effects. Kinetic studies under varied solvent conditions can optimize reaction yields .

Q. What toxicological screening protocols are critical for in vivo studies?

  • Methodological Answer :
    Prioritize Ames tests for mutagenicity and hERG channel inhibition assays (patch-clamp or FLIPR) for cardiotoxicity. Acute toxicity (LD50) in rodent models follows OECD guidelines. For neurotoxicity, microglial activation assays (IL-6/TNF-α ELISA) and histopathology of CNS tissues are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.